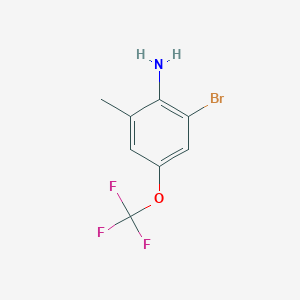
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline (2B6M4TFA) is an organic compound with a wide range of applications in organic synthesis and pharmaceuticals due to its unique properties. It is a colorless solid and is soluble in most organic solvents, making it ideal for use in a variety of reactions. 2B6M4TFA is also a valuable intermediate in the synthesis of a variety of pharmaceuticals, including antifungal and anti-inflammatory drugs.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Agrochemical Intermediates 2,6-Dibromo-4-trifluoromethoxy aniline, closely related to 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline, is an important agrochemical intermediate. An improved synthesis process of this compound from 4-trifluoromethoxy aniline has been developed, achieving high yield (97%) and product purity over 99.5% (Ding Zhi-yuan, 2011).
Spectroscopic Investigation for Future Applications The FTIR and FTRaman spectra of 2-bromo-4-methyl aniline, a similar compound, were recorded and analyzed, providing information for future development of substituted aniline. This study illustrates the influence of bromine atom, methyl group, and amine group on the geometry of benzene and its normal modes of vibrations, which is relevant for the structural analysis of similar compounds (S. Ramalingam et al., 2010).
Applications in Dye Synthesis 4-Bromo-3-methylanisole, a compound related to this compound, is used in synthesizing black fluorane dye, an important component in thermal papers. A novel continuous, homogeneous bromination technology in a microreaction system was developed for its synthesis, achieving high selectivity and low byproduct content (Pei Xie et al., 2020).
Metalation as Key Step in Structural Elaboration Trifluoromethoxy-substituted anilines, including compounds similar to this compound, undergo metalation with site selectivity, offering a pathway for the synthesis of various compounds. This process highlights the preparative potential of aniline functionalization mediated by organometallic reagents (F. Leroux et al., 2003).
Synthesis of Pharmaceutical Intermediates The synthesis of trifluoromethoxylated aromatic compounds, often showing desirable pharmacological properties, remains a challenge. A protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a related compound, demonstrates potential applications in pharmaceuticals and agrochemicals (Pengju Feng & Ming‐Yu Ngai, 2016).
Análisis Bioquímico
Biochemical Properties
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, leading to either inhibition or activation of their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity . Additionally, this compound can form complexes with proteins, altering their structural conformation and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it has been found to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperature conditions . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and metabolic disturbances . It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propiedades
IUPAC Name |
2-bromo-6-methyl-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-4-2-5(14-8(10,11)12)3-6(9)7(4)13/h2-3H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXIDYCCDPMCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382575 |
Source


|
| Record name | 2-bromo-6-methyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-83-3 |
Source


|
| Record name | 2-bromo-6-methyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



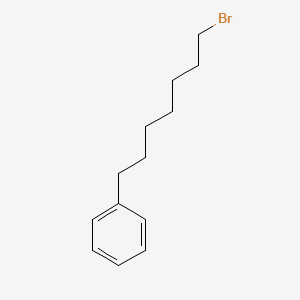
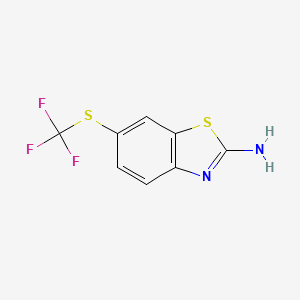


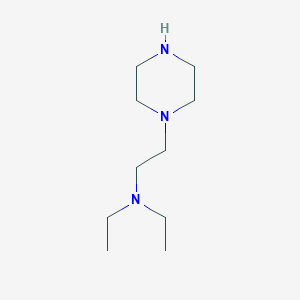
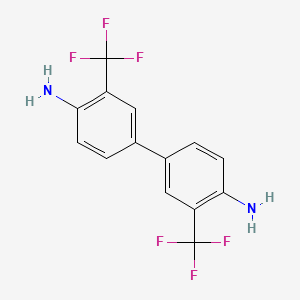

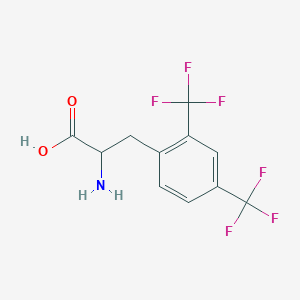

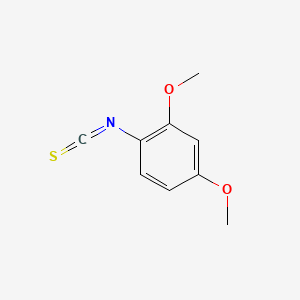
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)
